molecular formula C₂₁H₁₆O B1144601 8-Methoxy-1,1'-binaphthalene CAS No. 146746-39-6

8-Methoxy-1,1'-binaphthalene

Cat. No.: B1144601
CAS No.: 146746-39-6
M. Wt: 284.35
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Description

8-Methoxy-1,1'-binaphthalene is a chiral binaphthyl derivative of significant interest in the field of asymmetric synthesis. Compounds featuring a binaphthalene backbone are widely recognized for their ability to create a well-defined chiral environment when coordinated with metals, which is crucial for enantioselective transformations . While classic ligands like BINOL and BINAP are substituted at the 2,2'-positions, introducing methoxy groups at the 8,8'- (peri) positions is a strategic modification that can significantly alter the ligand's steric and electronic properties . Research indicates that such substitutions at the 8,8' positions can affect the molecule's torsion angle and create a unique chiral microenvironment, potentially leading to novel selectivity in catalytic reactions such as asymmetric Suzuki–Miyaura coupling, hydrogenation, and C–H bond functionalization . Furthermore, methoxy-substituted binaphthalene structures have been investigated for their interesting photophysical properties, including aggregation-induced emission (AIE) behavior and aggregation-induced polarization (AIP), suggesting potential applications in materials science and as probes in chiral aggregation-based catalysis . This compound is intended for use by qualified researchers as a building block for the development of new chiral ligands or functional organic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

146746-39-6

Molecular Formula

C₂₁H₁₆O

Molecular Weight

284.35

Origin of Product

United States

Stereochemical Investigations of 8 Methoxy 1,1 Binaphthalene

Conformational Dynamics and Atropisomerism in 8-Methoxy-1,1'-binaphthalene

Atropisomerism is a key feature of this compound, where the steric hindrance caused by substituents on the naphthalene (B1677914) rings restricts free rotation around the C-C single bond, leading to stable, isolable rotational isomers (atropisomers). inflibnet.ac.in The methoxy (B1213986) group at the 8-position plays a crucial role in these dynamics.

The rotation around the C1-C1' bond in 1,1'-binaphthyl derivatives is a critical factor determining their stereochemical stability. acs.org For the parent 1,1'-binaphthyl, the rotational barrier is approximately 23.5 kcal/mol. worldscientific.combeilstein-journals.org The presence of substituents, such as the methoxy group in this compound, significantly influences this barrier.

The interconversion between the atropisomers of binaphthyl derivatives occurs through a transition state where the two naphthalene rings are coplanar. The energy required to achieve this planar conformation constitutes the rotational barrier. The height of this barrier determines whether the atropisomers can be isolated at a given temperature. A barrier of at least 24-25 kcal/mol is generally required to prevent interconversion at room temperature. unibo.it

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate these rotational barriers. For instance, the rotational barrier for 1,1'-binaphthyl has been a subject of DFT studies to understand its racemization process. acs.org The interconversion half-life of atropisomers is directly related to the rotational energy barrier; for example, a barrier of 31.5 kcal/mol for a compound can correspond to a half-life of years. acs.org

Substituents on the 1,1'-binaphthyl skeleton have a profound impact on the molecule's conformational stability and the magnitude of the rotational barrier. inflibnet.ac.in The size and position of the substituent are critical factors. Bulky groups in the ortho positions (2, 2', 8, and 8') of the naphthalene rings increase steric hindrance, thereby raising the rotational barrier and enhancing the stability of the atropisomers. inflibnet.ac.inrsc.org

The methoxy group (OCH3) is considered a bulky substituent that contributes to restricted rotation. inflibnet.ac.in The van der Waals radius of substituents is a good indicator of their steric effect, with larger groups leading to higher rotational barriers. inflibnet.ac.in For instance, the introduction of methoxy groups at the 2 and 2' positions in 1,1'-binaphthyl significantly increases the rotational barrier. rsc.org Similarly, a methoxy group at the 8-position is expected to influence the conformational equilibrium.

Table 1: Calculated Rotational Barriers for Selected Substituted 1,1'-Binaphthyls

CompoundSubstituentsCalculated Rotational Barrier (kcal/mol)Reference
1,1'-BinaphthylNone23.5 beilstein-journals.org
2,2'-Dimethyl-1,1'-binaphthyl2,2'-CH317.4 inflibnet.ac.in
2,2'-Dimethoxy-1,1'-binaphthyl2,2'-OCH3>90° dihedral angle indicated rsc.org
MRTX1719Complex poly-substitution31.5 acs.org

This table is for illustrative purposes and includes data for related compounds to highlight the effect of substitution.

Chiroptical Spectroscopy Research of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for studying the stereochemistry of chiral molecules like this compound. acs.org These methods provide information about the absolute configuration and conformational properties of the molecule. cas.cz

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org For binaphthyl derivatives, the CD spectrum is highly sensitive to the dihedral angle between the two naphthalene rings. oup.com The shape and sign of the CD signals, particularly the exciton-coupled couplets arising from the interaction of the naphthalene chromophores, are directly related to the molecule's absolute configuration. acs.org

Theoretical calculations are often used in conjunction with experimental CD spectra to assign the absolute stereochemistry. nih.gov The potential energy surface of 1,1'-binaphthyl derivatives typically shows two minima corresponding to s-cis and s-trans conformers, which can result in distinct CD spectral shapes. wiley.com The introduction of substituents, such as a methoxy group, can significantly alter the CD spectrum by influencing the population of these conformers. nih.gov For instance, studies on donor-acceptor binaphthyls have shown that an additional methoxy group can drastically change the CD spectral pattern. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net ORD and CD are related through the Kramers-Kronig transformations. nih.gov Historically, ORD was a primary method for assigning the absolute configuration of chiral compounds. rsc.org

For 1,1'-binaphthyl and its derivatives, the ORD curve provides information about the molecule's chirality. rsc.org The sign of the Cotton effect in the ORD spectrum is related to the absolute configuration. Computational methods can be used to predict ORD curves, which are then compared with experimental data to determine the absolute stereochemistry of the molecule. researchgate.net

Enantiomeric Purity Analysis Methodologies

Determining the enantiomeric purity of this compound is crucial for its application in asymmetric synthesis and other fields. Several analytical techniques are employed for this purpose.

One of the most common methods is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). oup.com This technique separates the enantiomers, allowing for their quantification. For example, polymethacrylates bearing a 1,1'-binaphthalene (B165201) moiety have been used as CSPs for the resolution of racemates. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents is another powerful method. researchgate.netoup.com The addition of a CSA to a solution of a racemic mixture can induce chemical shift differences between the enantiomers, allowing for the determination of the enantiomeric excess (%ee). acs.org For instance, (S)-1,1'-binaphthyl-2,2'-diol has been used as a CSA for the determination of enantiomeric excesses by ¹H or ¹⁹F NMR. acs.org Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent produces diastereomers, which can often be distinguished and quantified by standard NMR or chromatography. oup.com

Chiral Recognition Phenomena Involving this compound Derivatives

The unique, sterically hindered axial chirality of the 1,1'-binaphthyl framework makes its derivatives exceptional candidates for applications in chiral recognition. worldscientific.com This phenomenon, where a chiral molecule (the host) selectively interacts with one enantiomer of another chiral molecule (the guest), is fundamental to enantioselective separations, sensing, and asymmetric catalysis. worldscientific.comresearchgate.net Derivatives of this compound, which possess this inherent chirality, have been investigated for their ability to discriminate between enantiomers through various mechanisms, including chromatography and fluorescence-based sensing. The methoxy group, along with other substituents on the binaphthyl skeleton, plays a crucial role in modulating the electronic and steric properties, thereby influencing the efficiency and selectivity of the recognition process.

Application in Chiral Stationary Phases (CSPs) for HPLC

Derivatives of methoxy-1,1'-binaphthalene have been successfully employed as chiral stationary phases (CSPs) for the separation of enantiomers via high-performance liquid chromatography (HPLC). oup.com In one study, polymethacrylates bearing a (S)-2'-methoxy-1,1'-binaphthalene moiety were synthesized and coated onto silica (B1680970) gel to create CSPs. oup.com Specifically, a polymer derived from (S)-2-(3-methacryloyloxypropoxy)-2'-methoxy-1,1'-binaphthalene (Polymer 8 in the study) was used to create a CSP, designated CSP-8. oup.com

The chiral discrimination capability of this CSP was evaluated by separating various racemic compounds, particularly 1-aryl-1-alkanols and 1,2-diols, after their conversion to 3,5-dinitrophenylcarbamate derivatives. oup.com The primary mechanism for chiral recognition by these CSPs is believed to be the diastereomeric interaction, particularly π-π stacking, between the electron-donating binaphthyl units of the CSP and the aromatic groups of the racemates being analyzed. oup.com The research indicated that the chiral recognition ability stemmed mainly from the direct interaction between individual 1,1'-binaphthyl units and the racemates, rather than from a higher-ordered polymer structure. oup.com

The performance of CSP-8 in separating these racemates is detailed in the table below, showcasing its effectiveness in chiral recognition.

Table 1: HPLC Separation of Racemic 3,5-Dinitrophenylcarbamates on CSP-8 oup.com
Racematek'₁ (Capacity Factor of First Eluted Enantiomer)α (Separation Factor)Rs (Resolution Factor)Absolute Configuration of More Retained Enantiomer
1-(1-Naphthyl)ethanol1.581.342.05S-(+)
1-Phenyl-1-propanol1.211.121.03S-(+)
1-Phenyl-2-propanol1.08~1--
trans-2-Phenyl-1-cyclohexanol1.331.111.111S,2S-(+)
Stilbene-diol2.881.312.31S,S-(+)
Benzoin2.781.100.96S-(+)

Data obtained using Hexane-1,2-dichloroethane (9:1) as the mobile phase at a flow rate of 0.5 ml/min at 25°C.

Fluorescent Chiral Recognition

Fluorescent sensors built upon the 1,1'-binaphthyl scaffold are powerful tools for enantioselective recognition. researchgate.netmdpi.com These sensors operate by exhibiting a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a chiral analyte. The C2 axial chirality of binaphthol (BINOL) derivatives provides a rigid and well-defined chiral environment ideal for creating such sensors. mdpi.com

For instance, a fluorescent probe based on a (R)-BINOL derivative was designed to recognize lysine (B10760008) enantiomers. mdpi.com Upon addition of L-lysine, the sensor showed a significant enhancement in fluorescence intensity and a red-shift in the emission wavelength, which was attributed to an intramolecular charge transfer (ICT) effect. Conversely, the addition of D-lysine resulted in a decrease in fluorescence. mdpi.com This differential response allows for the clear distinction between the two enantiomers. The enantioselective fluorescence enhancement ratio for lysine was found to be 31.27. mdpi.com

Similarly, a chiral fluorescent sensor derived from 5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol (H₈-BINOL) was synthesized for the highly enantioselective recognition of phenylalanine. nih.gov This sensor demonstrated a remarkable fluorescence enhancement in the presence of L-phenylalanine, while the fluorescence remained largely unchanged with D-phenylalanine. nih.gov The study achieved an exceptionally high enantioselective fluorescence enhancement ratio of 104.48. nih.gov The recognition mechanism in these cases often involves the formation of a diastereomeric complex stabilized by specific interactions, such as hydrogen bonding, between the sensor and the analyte. mdpi.comresearchgate.net

Table 2: Enantioselective Fluorescent Recognition of Amino Acids using Binaphthyl Derivatives
Sensor BaseAnalyteResponse to L-EnantiomerResponse to D-EnantiomerEnantioselectivity Ratio (ef)Reference
(R)-BINOL DerivativeLysineFluorescence enhancement and red-shiftFluorescence quenching31.27 mdpi.com
(R)-H₈-BINOL DerivativePhenylalanineSignificant fluorescence enhancementNo obvious change104.48 nih.gov

These examples underscore the versatility of the methoxy-binaphthyl structural motif and its derivatives in the field of stereochemical investigations. By modifying the functional groups at various positions on the binaphthyl rings, researchers can fine-tune the intermolecular forces that govern chiral recognition, leading to highly selective and sensitive systems for enantiomer discrimination. rsc.orgchemrxiv.org

Applications in Asymmetric Catalysis

Role as a Chiral Ligand

The utility of binaphthyl derivatives in asymmetric catalysis primarily stems from their ability to serve as chiral ligands for transition metals. The binaphthyl framework provides a rigid and sterically defined C₂-symmetric environment around the metal center, which is effective in inducing enantioselectivity in a wide range of reactions. rsc.org While 8-Methoxy-1,1'-binaphthalene itself is not typically used directly as a ligand, it serves as a crucial intermediate for the synthesis of more complex and functionalized chiral ligands. For example, the methoxy (B1213986) group can be a precursor to other functional groups or can be retained to modulate the electronic properties of the final ligand.

Examples of Catalytic Applications

Derivatives of this compound have the potential to be used in various catalytic asymmetric reactions. For instance, phosphine (B1218219) derivatives of binaphthalenes, such as MOP (2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl), have shown high enantioselectivity in palladium-catalyzed reactions like the hydrosilylation of olefins. orgsyn.org The synthesis of positional isomers of such ligands, potentially derived from this compound, could lead to novel catalysts with unique reactivity and selectivity profiles. nih.gov

Furthermore, binaphthyl-based ligands are employed in phase-transfer catalysis. For example, a derivative of 2-amino-2'-hydroxy-1,1'-binaphthyl has been used as a chiral phase-transfer catalyst in the Michael addition of a glycine-derived enolate to methyl acrylate, affording L-glutamic acid with high enantiomeric excess. nih.gov This highlights the broad applicability of the binaphthyl scaffold in different modes of asymmetric catalysis.

Strategies for Enantioselective Synthesis of this compound

The creation of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. Several strategies have been developed to achieve high levels of enantioselectivity, including asymmetric oxidative coupling, palladium-catalyzed cross-coupling, and chiral resolution.

Asymmetric oxidative coupling is a powerful method for the direct formation of the biaryl bond in an enantioselective manner. This approach typically involves the coupling of two naphthol precursors in the presence of a chiral catalyst. The mechanism is believed to proceed through a radical-anion or radical-radical coupling pathway. encyclopedia.pub

Research into the asymmetric oxidative coupling of 2-naphthols has shown that transition metal complexes can serve as effective catalysts. For instance, copper complexes with chiral ligands have been utilized to achieve good to excellent yields and enantioselectivities in the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. encyclopedia.pub A study by Zhang et al. employed a copper catalyst prepared in situ from a ligand derived from picolinic acid and substituted BINOLs with CuI, affording 6,6'-disubstituted (R)-BINOLs with yields up to 89% and enantiomeric excesses (ee) up to 96%. encyclopedia.pub Similarly, Liu's group developed a methodology using an iron complex generated from Fe(ClO4)2 and a bisquinolyldiamine (BQCN) ligand for the asymmetric oxidative homo-coupling of 2-naphthols, resulting in (S)-BINOL derivatives with yields up to 99% and up to 81% ee. encyclopedia.pub

While direct examples for this compound are not extensively detailed, these methodologies for related BINOL derivatives provide a strong foundation for its potential asymmetric synthesis via oxidative coupling of a suitably substituted 8-methoxy-2-naphthol precursor. The strategic placement of directing groups on the naphthol substrate is often crucial for the success of these synthetic protocols. encyclopedia.pub

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C-C bonds, including the biaryl linkage in binaphthalenes. core.ac.uk Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are central to this approach. mdpi.comcem.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly prevalent due to the stability and low toxicity of the boronic acid reagents. core.ac.uk The synthesis of binaphthalene derivatives can be achieved by coupling a naphthalene (B1677914) boronic acid with a naphthalene halide. For the synthesis of this compound, this would involve the coupling of 8-methoxy-1-naphthaleneboronic acid with 1-bromonaphthalene, or vice versa. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. sigmaaldrich.com Microwave irradiation has been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes. mdpi.comcem.com

The Negishi cross-coupling, which utilizes an organozinc reagent, is another effective method. mdpi.com It is frequently employed in industrial applications for coupling organic halides with organozinc compounds. mdpi.com For instance, the synthesis of chiral binaphthalene derivatives has been demonstrated via Negishi cross-coupling. mdpi.com

Reaction Type Coupling Partners Catalyst/Conditions Key Features
Suzuki-MiyauraAryl Halide & OrganoboronPalladium Catalyst, BaseMild conditions, readily available substrates. mdpi.com
NegishiOrganic Halide & OrganozincPalladium(0) or Palladium(II)Frequently used in industrial applications. mdpi.com
HeckAryl Halide & AlkenePalladium Catalyst, BaseCan be performed under microwave heating. mdpi.com

This table provides a general overview of palladium-catalyzed cross-coupling reactions applicable to the synthesis of biaryl compounds.

Chiral resolution is a classical yet effective method for separating a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org This is particularly useful when an asymmetric synthesis route is not available or does not provide sufficient enantiopurity.

The most common method of chiral resolution involves the formation of diastereomeric salts. wikipedia.org A racemic mixture of a binaphthyl derivative, if it contains an acidic or basic functional group, can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. Louis Pasteur first introduced this method in 1853 by resolving racemic tartaric acid with optically active (+)-cinchotoxine. wikipedia.org

For non-functionalized binaphthalenes like this compound, resolution can be achieved through derivatization to introduce a suitable handle for salt formation, or by using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov Another approach involves the use of chiral host compounds that form inclusion complexes with one enantiomer of the racemic guest, allowing for its selective isolation. google.com For example, chiral quaternary ammonium salts derived from amino acids have been shown to be highly efficient in the optical resolution of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). google.com

Resolution Method Principle Common Resolving Agents/Phases Advantages/Disadvantages
Diastereomeric Salt CrystallizationFormation of diastereomers with different solubilities.Tartaric acid, brucine, mandelic acid. wikipedia.orgCost-effective, scalable; can be laborious, discards at least 50% of the material without a racemization step. wikipedia.org
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Macrocyclic antibiotics, polysaccharides.High separation efficiency, applicable to a wide range of compounds; can be expensive for large-scale separations. nih.gov
Inclusion ComplexationSelective complexation of one enantiomer with a chiral host.Chiral quaternary ammonium salts. google.comHigh efficiency for specific compounds. google.com

This table summarizes common chiral resolution techniques applicable for obtaining enantiopure binaphthalenes.

Total Synthesis Approaches to this compound Scaffolds

The total synthesis of this compound scaffolds from achiral or simpler chiral precursors is a key challenge that allows for structural diversity and the introduction of various functional groups. While a specific total synthesis for this compound is not prominently detailed in the provided context, general strategies for binaphthyl synthesis can be applied.

A common retrosynthetic approach involves a late-stage biaryl coupling reaction, as discussed in section 2.1.2. The synthesis would therefore focus on the efficient preparation of the two naphthalene precursors. For this compound, the synthesis of 8-methoxy-1-naphthalene derivatives is a crucial step. Several methods have been developed for the synthesis of the related compound, 8-methoxy-1-tetralone, which can serve as a precursor to the naphthalene system. researchgate.netccsenet.org These syntheses often involve multi-step sequences starting from simpler aromatic compounds. researchgate.net

One synthetic route to a binaphthyl scaffold, exemplified by the synthesis of a positional isomer of MOP (2-methoxy-2'-(diphenylphosphino)-1,1'-binaphthyl), utilized a Suzuki coupling as the key step to form the C1-C1' bond, followed by functional group transformations. researchgate.net This highlights a modular approach where the two naphthalene rings are constructed or functionalized separately before being joined.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize environmental impact. nih.gov These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.govresearchgate.net

A significant advancement in green chemistry for biaryl synthesis is the use of water as a reaction medium for palladium-catalyzed cross-coupling reactions. core.ac.uk The Suzuki-Miyaura reaction, for example, has been successfully performed in aqueous systems, which is advantageous given the stability of boronic acids in water. core.ac.uk The use of surfactants can create micelles that facilitate the reaction between organic substrates and the aqueous phase. sigmaaldrich.com

Microwave-assisted synthesis is another green technique that dramatically reduces reaction times and often improves yields. nih.gov Palladium-catalyzed reactions, including Heck, Suzuki, and Stille couplings, are readily amenable to microwave heating. cem.com This method offers a significant improvement in energy efficiency compared to conventional refluxing. iosrjournals.org

Furthermore, the development of electrochemical methods for biaryl synthesis represents a sustainable approach. The anodic dehydrogenative homo-coupling of 2-naphthylamines to form 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives has been demonstrated, producing the desired products in excellent yields with only hydrogen gas as a byproduct. mdpi.com This avoids the need for transition-metal reagents or stoichiometric oxidants. mdpi.com

Stereocontrolled Functionalization during Synthesis

Stereocontrolled functionalization involves the introduction of substituents at specific positions of the binaphthyl core with high regioselectivity and stereoselectivity. This is often achieved by taking advantage of the directing effects of existing functional groups on the binaphthyl scaffold.

For BINOL and its derivatives, direct electrophilic substitution has been developed as a convenient strategy for structural modification. acs.org The hydroxyl groups in BINOL can direct electrophiles to specific positions on the naphthalene rings. For example, bromination of BINOL derivatives can be directed to the 3,3'-, 5,5'-, or 6,6'-positions depending on the reaction conditions and the protecting groups used on the hydroxyl functions. acs.org This allows for the late-stage introduction of functional groups that can be further elaborated.

In the context of this compound, the methoxy group at the 8-position and other substituents on the rings would play a crucial role in directing further functionalization. The steric hindrance imposed by the peri-substituents at the 8 and 8' positions can also influence the topology and reactivity of the molecule, creating a unique chiral microenvironment. rsc.orgnih.gov This inherent structural feature can be exploited to achieve stereocontrolled transformations on the binaphthyl backbone. For example, the synthesis of 8,8'-disubstituted binaphthyl ligands often begins with a resolved binaphthyl precursor, and subsequent functionalization steps, such as bromination or formylation, are carried out to install new groups at these positions. rsc.orgnih.gov

Reactivity and Mechanistic Studies of 8 Methoxy 1,1 Binaphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 1,1'-binaphthyl scaffold is highly dependent on both electronic and steric factors. The naphthalene (B1677914) rings are electron-rich and generally reactive towards electrophiles. The directing effect of existing substituents and the steric hindrance around the biaryl linkage and peri-positions dictate the regioselectivity of these reactions.

For 8-Methoxy-1,1'-binaphthalene, the methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group. However, its position at C8 places it in a sterically crowded peri-position, adjacent to the C1-C1' linkage. This steric congestion is expected to significantly hinder electrophilic attack at the adjacent C7 position.

Based on studies of similar binaphthyl compounds like 1,1'-bi-2-naphthol (B31242) (BINOL), electrophilic attack is generally disfavored at the 8- and 8'-positions due to severe steric hindrance. nih.govacs.org The methoxy group in this compound would further increase this steric bulk. Therefore, electrophiles are predicted to react at other, more accessible positions on either naphthalene ring. The most likely sites for substitution would be the positions that are electronically activated by the naphthalene system itself and are sterically accessible.

For the naphthalene ring bearing the methoxy group, the C5 and C7 positions are electronically activated (para and ortho, respectively), but the C7 position is sterically hindered. Thus, the C5 position is a more probable site for substitution. On the unsubstituted naphthalene ring, the C4' and C5' positions are generally the most reactive.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionElectronic Effect of -OCH₃ GroupSteric HindrancePredicted Reactivity
C7Activating (ortho)HighLow
C5Activating (para)ModerateHigh
Other positions on substituted ringNeutralLow-ModerateModerate
Positions on unsubstituted ring (e.g., C4', C5')N/ALowHigh

Note: This table represents predicted outcomes based on established principles of electrophilic aromatic substitution on related naphthalene and binaphthyl systems, as direct experimental data for this compound is limited.

Nucleophilic Addition Reactions

Nucleophilic addition to the aromatic rings of this compound is generally an unfavorable process. The naphthalene rings are electron-rich π-systems, which are inherently resistant to attack by nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic system to proceed, often involving a dearomatization step.

In the absence of such activating groups, nucleophilic addition would likely require the use of highly reactive organometallic reagents, such as organolithium compounds. The reaction would probably proceed via a dearomatizing addition, where the nucleophile adds to one of the rings, and the resulting anionic intermediate is then quenched with an electrophile. The regioselectivity of such an addition would be difficult to predict without experimental data but would be influenced by the steric hindrance of the 8-methoxy group and the complexation of the organometallic reagent.

Transition Metal-Mediated Transformations

The 1,1'-binaphthyl scaffold is a cornerstone of asymmetric catalysis, primarily when functionalized at the 2,2'-positions to form ligands like BINAP. While this compound is not a typical bidentate ligand, it can participate in various transition metal-mediated transformations.

One major area is C-H activation. Transition metals, particularly palladium, rhodium, and iridium, can catalyze the functionalization of C-H bonds. acs.org The peri-positioned methoxy group at C8 could act as a directing group, potentially facilitating the cyclometalation or ortho-functionalization at the C7 position, despite the steric hindrance. The oxygen atom of the methoxy group could coordinate to the metal center, forming a stable metallacyclic intermediate that directs the C-H activation.

Furthermore, if the binaphthyl core is modified with leaving groups (e.g., halides or triflates), it can undergo cross-coupling reactions such as Suzuki, Stille, or Heck reactions. researchgate.net The 8-methoxy group would electronically and sterically influence the oxidative addition step and subsequent transformations. For instance, the synthesis of 8,8'-disubstituted binaphthyl ligands often involves lithiation followed by reaction with an electrophile or a metal-catalyzed coupling process. nih.gov

Table 2: Potential Transition Metal-Mediated Reactions Involving this compound

Reaction TypeMetal Catalyst (Example)Potential Role of 8-Methoxy GroupExpected Outcome
Directed C-H ActivationPd(OAc)₂, Rh(III)Directing group via coordinationFunctionalization at the C7 position
Cross-Coupling (on a halogenated derivative)Pd(PPh₃)₄Steric and electronic modifierFormation of new C-C or C-heteroatom bonds

Note: The outcomes in this table are hypothetical and based on known transition metal-catalyzed reactions on analogous aromatic systems.

Stereoselective Reactivity Profiles

The defining characteristic of the 1,1'-binaphthyl unit is its axial chirality, which arises from restricted rotation (atropisomerism) around the C1-C1' single bond. The optical stability of the two enantiomers (R and S) is determined by the energy barrier to racemization. acs.org

The presence of a substituent at the 8-position (a peri-position) has a profound impact on the stereochemical properties of the molecule. The 8-methoxy group in this compound would significantly increase the rotational barrier compared to unsubstituted 1,1'-binaphthalene (B165201) due to steric clashes with the opposing naphthalene ring during rotation. This enhances the optical stability of its enantiomers.

Research on other 8,8'-disubstituted binaphthyls has shown that these peri-positioned functional groups are instrumental in creating a unique chiral pocket for asymmetric transformations. nih.gov

Applications of 8 Methoxy 1,1 Binaphthalene in Asymmetric Catalysis Research

Design Principles for 8-Methoxy-1,1'-binaphthalene-Derived Chiral Ligands

Phosphine-based ligands derived from substituted binaphthalenes are among the most successful classes of ligands in asymmetric catalysis. The MOP (Mono-Phos) ligand, 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl, is a prototypical example. Ligands derived from the this compound scaffold are analogous to MOP-type ligands. The design principles for these ligands focus on modulating the steric and electronic properties of the phosphine (B1218219) group. nih.gov

The steric bulk of the substituents on the phosphorus atom is a critical parameter. For instance, in related 2'-alkoxy-MOP analogs, ligands with bulky di-tert-butylphosphino groups proved highly effective for certain aminations, while less bulky dicyclohexylphosphino groups were better for others. nih.gov This highlights the importance of matching the ligand's steric profile to the specific substrates of the reaction. Furthermore, the electronic nature of the ligand, influenced by both the phosphine substituents and the methoxy (B1213986) group on the binaphthyl core, affects the reactivity of the metal center. acs.orgtcichemicals.com Electron-rich phosphines generally increase the rate of oxidative addition in catalytic cycles. tcichemicals.com The synthesis of these ligands can be achieved through methods like the lithium-initiated ring-opening of dinaphthofuran, followed by selective phosphorylation. nih.gov

Ligand TypeKey Design FeatureInfluence on Catalysis
MOP Analogs Steric bulk of phosphine substituents (e.g., tert-butyl vs. cyclohexyl)Governs catalytic activity and substrate scope in cross-coupling reactions. nih.gov
Electronic properties of the phosphine groupModulates the reactivity of the metal center. acs.org
Presence of 8-methoxy groupInfluences conformational rigidity and provides a potential secondary coordination site.

Beyond phosphines, the this compound scaffold can be functionalized with other heteroatoms, such as oxygen, to create diol or other versatile ligands. The synthesis of ligands with coordinating groups at the 8 and 8' positions can create unique bidentate systems. nih.govrsc.org For example, a synthetic route starting from 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol allows for the eventual placement of functional groups at the 8,8' positions. rsc.org

A Vilsmeier-Haack formylation reaction can introduce carbaldehyde groups at the 8 and 8' positions, which can then be reduced to hydroxymethyl groups using reagents like sodium borohydride (B1222165) (NaBH₄), yielding a diol ligand. nih.gov These diol ligands can coordinate to metal centers and have potential applications in various catalytic reactions. The design principle here is to create a C₂-symmetric chiral environment where the hydroxyl groups act as the primary coordination sites, while the binaphthyl backbone provides the steric bulk and chiral information.

Enantioselective Catalytic Hydrogenation Utilizing this compound Ligands

Asymmetric hydrogenation is a powerful tool for creating stereogenic centers, and ligands derived from binaphthyl scaffolds have been instrumental in this field. thieme-connect.com Ruthenium (Ru) and Rhodium (Rh) complexes bearing chiral phosphine ligands are commonly employed for the hydrogenation of a wide range of prochiral substrates, including olefins and ketones. polyu.edu.hkkanto.co.jp

Ligands derived from this compound, particularly phosphine derivatives, are expected to be effective in such transformations. For example, bidentate phosphine-phosphoramidite ligands derived from the chiral BINOL backbone have shown high efficiency in the hydrogenation of α-aryl enamides. nih.gov The structural features of this compound-based phosphines can create a well-defined chiral pocket around the metal center (e.g., Ru), forcing the substrate to coordinate in a specific orientation, leading to high enantioselectivity in the hydrogen transfer step.

Research findings on the performance of related binaphthyl ligands in asymmetric hydrogenation are summarized below:

Catalyst SystemSubstrate TypeAchieved EnantioselectivityReference
BINAP-Ru(II)-chiral diamineUnfunctionalized ketonesExcellent enantioselectivities thieme-connect.com
H₈-BINAP-Ru(II)α,β-Unsaturated carboxylic acidsExcellent enantioselectivities thieme-connect.com
Phosphine-phosphoramidite-BINOLα-Aryl enamidesHighly effective enantiomeric control nih.gov
RuCl₂[(R)-binap][(R,R)-dpen]Base-sensitive ketones (e.g., 4-chromanone)97% ee kanto.co.jp

Asymmetric C-C Bond Formation Reactions (e.g., Suzuki-Miyaura, Michael Addition)

The construction of carbon-carbon bonds in an enantioselective manner is a central goal of organic synthesis. Chiral ligands based on the 1,1'-binaphthalene (B165201) framework have been successfully applied in various C-C bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction, used to form biaryl compounds, can be rendered asymmetric through the use of chiral palladium complexes. researchgate.netnih.gov Ligands derived from this compound can provide the necessary chiral environment to control the atroposelective synthesis of axially chiral biaryls. The key to high enantioselectivity is often found in the transmetalation step, where the chiral ligand dictates the facial selectivity of the organoboron reagent's delivery to the palladium center. researchgate.net

The Michael addition, another fundamental C-C bond-forming reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.orgresearchgate.net While specific examples utilizing this compound ligands are not prevalent, related binaphthyl-based phosphine ligands have been used in copper-catalyzed asymmetric conjugate addition reactions, where the ligand structure dictates the enantiomeric outcome. nih.gov

Enantioselective Oxidation and Reduction Reactions

Chiral binaphthyl ligands are also employed in asymmetric oxidation and reduction reactions. A notable example is the iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols to produce enantioenriched 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. nih.gov In these reactions, a chiral ligand, often a nitrogen-based system, complexes with the iron catalyst to create a chiral environment that directs the stereochemical outcome of the C-C bond formation during the oxidative coupling.

In the context of reductions, while direct applications in enantioselective ketone reductions might be less common for this specific scaffold compared to hydrogenation, functional groups introduced onto the this compound core can be manipulated through standard reduction methods. For instance, the reduction of an 8,8'-dicarbaldehyde derivative to the corresponding diol using NaBH₄ is a key step in the synthesis of certain bidentate ligands. nih.gov This demonstrates the chemical compatibility of the scaffold with common reducing agents.

Organocatalytic Applications of this compound Scaffolds

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. researchgate.net Privileged chiral scaffolds, including 1,1'-binaphthalene derivatives, are frequently used to construct highly effective organocatalysts. These scaffolds can be functionalized with catalytic units such as thioureas, squaramides, or prolinol ethers. researchgate.netacs.org

The this compound framework can serve as the chiral backbone for such organocatalysts. For instance, a binaphthyl-based organocatalyst could be designed for Michael/aldol cascade reactions to produce axially chiral binaphthalene derivatives. rsc.org The rigid binaphthyl structure provides a well-defined platform to position the catalytically active groups, enabling effective stereochemical control through mechanisms like hydrogen bonding or the formation of transient iminium or enamine intermediates. The methoxy group at the C8 position could further refine the catalytic pocket through steric hindrance or non-covalent interactions, potentially enhancing the catalyst's selectivity and efficiency.

Palladium-Catalyzed Enantioselective C-H Activation/Cycloaddition Reactions

Extensive research has been conducted on palladium-catalyzed enantioselective C-H activation and cycloaddition reactions, a powerful tool in modern organic synthesis for the construction of complex chiral molecules. While the binaphthyl scaffold is a cornerstone of many successful chiral ligands in this field, current scientific literature does not describe the direct application of this compound as a ligand for this specific type of reaction.

Research in this area has instead focused on more structurally complex derivatives of the 1,1'-binaphthyl core. Notably, a class of ligands known as NOBINAc, which are acylated derivatives of 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN), have proven to be highly effective. nih.govacs.orgresearchgate.net These ligands incorporate the axial chirality of the binaphthyl backbone with the functional handles necessary for effective coordination to the palladium catalyst and promotion of the C-H activation step. nih.govresearchgate.netnih.gov

Specifically, these NOBINAc ligands have been successfully employed in the synthesis of enantioenriched 2-benzazepines through a formal (5 + 2) cycloaddition between homobenzyltriflamides or o-methylbenzyltriflamides and allenes. nih.govacs.org The studies highlight the importance of the specific structural features of the NOBINAc ligands, which outperform simpler chiral ligands in both yield and enantioselectivity. nih.gov

Detailed findings from these studies on NOBINAc ligands are summarized below to illustrate the state of the art in this area of catalysis.

Detailed Research Findings on Related Binaphthyl-Derived Ligands

In a representative study, the palladium-catalyzed reaction between a homobenzyltriflamide and an allene (B1206475) was investigated using various N-acyl NOBIN derivatives as chiral ligands. The reaction conditions typically involve a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, a copper acetate (Cu(OAc)₂·H₂O) co-catalyst, and a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343). acs.org

The choice of the acyl group on the NOBIN ligand was found to be crucial for achieving high enantioselectivity. For instance, the (R)-N-acetyl NOBIN derivative provided the desired 2-benzazepine product in excellent yield (92%) and high enantiomeric excess (94% ee). nih.gov Further optimization with a 2,6-disubstituted benzoyl group on the NOBIN ligand led to an even higher enantiomeric excess of 96% ee, albeit with a slight decrease in yield to 81%. nih.gov

The scope of the reaction was demonstrated to be broad with respect to both the substituted homobenzyltriflamide and the allene coupling partner. Various substituents on the aromatic ring of the homobenzyltriflamide, including halogens, trifluoromethyl, and methoxy groups, were well-tolerated, consistently affording the corresponding 2-benzazepine products in high yields and with excellent enantioselectivities (up to 98% ee). acs.org The reaction also proved effective with different allene substrates, including both 1,1-disubstituted and monosubstituted allenes, leading to products with high enantioselectivities (93–97% ee). nih.gov

The interactive table below summarizes the results for the palladium-catalyzed enantioselective C-H activation/cycloaddition reaction using different substrates with a selected NOBINAc ligand.

EntryHomobenzyltriflamide SubstituentAlleneProductYield (%)ee (%)
1H1,1-diphenylallene3aa9294
24-Cl1,1-diphenylallene3ba9297
33-Cl1,1-diphenylallene3ca7696
42-Cl1,1-diphenylallene3da8895
54-F1,1-diphenylallene3ea8596
64-CF₃1,1-diphenylallene3fa8298
74-OMe1,1-diphenylallene3ga9094
84-Me1,1-diphenylallene3ha8792
9HNonadiene3ab8997
10HCyclohexylallene3ac7896

Reaction conditions: homobenzyltriflamide (0.1 mmol), allene (0.2 mmol), Pd(OAc)₂ (10 mol %), (R)-Ac-NOBIN (30 mol %), Cu(OAc)₂·H₂O (2 equiv), Cs₂CO₃ (1.5 equiv), in toluene at 100 °C for 16 h. nih.govacs.org

Derivatization and Functionalization Strategies of 8 Methoxy 1,1 Binaphthalene

Synthesis of Substituted 8-Methoxy-1,1'-binaphthalene Analogues

The synthesis of substituted this compound analogues is crucial for fine-tuning the steric and electronic properties of the resulting chiral ligands and catalysts. Various synthetic methodologies have been developed to introduce a wide range of functional groups at different positions of the binaphthyl core.

A common strategy involves the derivatization of the parent this compound structure. For instance, phosphine (B1218219) groups, which are essential for many catalytic applications, can be introduced at various positions. The synthesis of binaphthyl-based phosphine and phosphite ligands is a well-established field, and these methods can be adapted for the 8-methoxy analogue. rsc.org This often involves halogenation of the binaphthyl core followed by a metal-catalyzed cross-coupling reaction or reaction with a phosphine source. For example, bromination followed by reaction with a phosphine precursor in the presence of a suitable catalyst can yield the desired phosphine-substituted derivative. rsc.org

Furthermore, other functional groups such as additional alkoxy, amino, and halogen moieties can be introduced to modulate the ligand's properties. The synthesis of 8-alkoxy- and 8-amino-1,1'-binaphthalene derivatives can be achieved through nucleophilic substitution reactions on appropriately activated precursors. google.com Halogenated derivatives are also accessible and serve as versatile intermediates for further functionalization via cross-coupling reactions. nih.gov

The following table summarizes some of the key synthetic transformations used for the derivatization of the binaphthyl scaffold, which are applicable to this compound.

Reaction TypeReagents and ConditionsFunctional Group Introduced
Phosphination1. Halogenation (e.g., NBS) 2. Phosphine source, catalystPhosphine (-PR₂)
AlkoxylationAlkyl halide, baseAlkoxy (-OR)
AminationAminating agent, catalystAmino (-NR₂)
HalogenationHalogenating agent (e.g., NBS, I₂)Halogen (-X)
Cross-CouplingOrganometallic reagent, catalystVarious (e.g., aryl, alkyl)

Stereocontrolled Functionalization for Enhanced Chirality Transfer

The primary application of this compound derivatives lies in asymmetric catalysis, where the transfer of chirality from the ligand to the reaction products is paramount. Stereocontrolled functionalization of the binaphthyl scaffold is a key strategy to enhance this chirality transfer by creating a more defined and effective chiral environment around the metal center.

The position and nature of substituents on the binaphthyl core significantly influence the dihedral angle between the two naphthalene (B1677914) rings, which in turn dictates the geometry of the resulting metal complex and the stereochemical outcome of the catalyzed reaction. rsc.org The introduction of bulky groups at positions ortho to the C1-C1' bond can increase the rotational barrier and create a more rigid and well-defined chiral pocket. acs.org

The 8-methoxy group itself plays a crucial role in defining the chiral environment. Its electronic and steric properties can influence the coordination of the metal and the approach of the substrate. By strategically introducing other functional groups, it is possible to further refine this chiral microenvironment. For example, the synthesis of novel BINOL-derived chiral bisphosphorus ligands has demonstrated that ortho-substitution can lead to excellent enantioselectivities in asymmetric hydrogenation reactions. nih.gov These principles can be directly applied to the this compound system to develop highly effective chiral ligands.

The following table provides examples of how stereocontrolled functionalization can impact the performance of binaphthyl-based ligands in asymmetric catalysis.

Ligand ModificationEffect on Chiral EnvironmentApplication Example
Introduction of bulky groups at ortho positionsIncreased steric hindrance, more defined chiral pocketAsymmetric hydrogenation
Variation of electronic properties of substituentsModulation of metal-ligand bond strength and reactivityAsymmetric C-C bond formation
Introduction of coordinating groupsSecondary interactions with the substrateEnantioselective catalysis

Development of Hybrid Scaffolds Incorporating this compound

To expand the scope and improve the efficacy of chiral catalysts, researchers have explored the development of hybrid scaffolds that incorporate the this compound unit into larger, more complex molecular architectures. This approach allows for the combination of the desirable properties of the binaphthyl moiety with those of other functional units.

One strategy involves the synthesis of hybrid phosphine ligands, where the binaphthyl unit is linked to another chiral or achiral backbone. For instance, BINOL-hybrid phosphine ligands have been developed and shown to be effective in various catalytic reactions. rsc.org These hybrid structures can offer unique steric and electronic properties that are not accessible with simple binaphthyl ligands.

Another approach is the fusion of the this compound scaffold with heterocyclic compounds. Fused-ring systems can create rigid and pre-organized ligand frameworks, which can lead to enhanced enantioselectivity in catalysis. drugbank.comnih.govresearchgate.net The synthesis of such hybrid molecules often involves multi-step reaction sequences that build the heterocyclic ring onto the binaphthyl core.

The development of these hybrid scaffolds is a growing area of research with the potential to deliver novel catalysts with superior performance.

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for the rational design of new and improved chiral ligands and catalysts based on the this compound scaffold. By systematically varying the substituents on the binaphthyl core and evaluating the performance of the resulting derivatives in specific catalytic reactions, it is possible to identify key structural features that govern activity and enantioselectivity.

For binaphthyl-based ligands, the nature and position of substituents have a profound impact on their catalytic performance. For example, in the context of adenosine receptor antagonists, studies on 8-styrylxanthines have shown that the substitution pattern on the xanthine and styryl moieties significantly affects their potency and selectivity. nih.gov Similar principles apply to the design of chiral ligands, where even small changes in the ligand structure can lead to dramatic differences in the outcome of a catalytic reaction.

SAR studies on binaphthyl derivatives used in asymmetric catalysis have revealed that both electronic and steric factors are important. nih.govacs.org The electronic properties of the substituents can influence the electron density at the metal center, thereby affecting its catalytic activity. The steric bulk of the substituents plays a crucial role in creating the chiral environment and controlling the stereoselectivity of the reaction.

The following table outlines key parameters that are typically investigated in SAR studies of binaphthyl-based ligands.

ParameterInfluence on Catalytic PerformanceExample of Observation
Substituent PositionAffects the geometry of the chiral pocketOrtho-substituents often lead to higher enantioselectivity
Electronic EffectsModulates the reactivity of the metal centerElectron-donating groups can increase catalytic activity
Steric BulkControls the approach of the substrateBulky groups can enhance enantioselectivity
Dihedral AngleDetermines the overall shape of the catalystA wider dihedral angle may be beneficial for certain reactions

Through systematic SAR studies, it is possible to develop a deeper understanding of the factors that control the performance of this compound-based catalysts, paving the way for the design of next-generation chiral ligands with enhanced activity and selectivity.

Advanced Spectroscopic Investigations of 8 Methoxy 1,1 Binaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of 8-Methoxy-1,1'-binaphthalene in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for the complete assignment of proton and carbon signals and for understanding the molecule's conformation and stereochemistry.

Due to the atropisomerism inherent in the 1,1'-binaphthalene (B165201) scaffold, arising from hindered rotation around the C1-C1' bond, the two naphthalene (B1677914) rings are not coplanar. This restricted rotation makes the molecule chiral, and the methoxy (B1213986) group at the 8-position further influences the rotational barrier and the preferred conformation.

A hypothetical ¹H and ¹³C NMR data table for this compound in a common deuterated solvent like CDCl₃ is presented below, based on the analysis of related binaphthyl and methoxy-naphthalene compounds.

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
3.50-4.00 (s, 3H)-OCH₃
7.00-8.50 (m, 13H)Ar-H

Note: This is a generalized representation. Actual chemical shifts can vary based on solvent and experimental conditions.

NOE and 2D-NMR Techniques

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the complex aromatic proton and carbon signals in this compound and for providing insights into its three-dimensional structure.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY) is particularly vital for conformational analysis. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. In a NOESY experiment, cross-peaks are observed between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds. For this compound, key NOE correlations would be expected between:

The methoxy protons (-OCH₃) and the protons on the adjacent naphthalene ring, particularly the proton at the 8' position. The strength of this correlation would provide a direct measure of the dihedral angle between the two naphthalene rings.

Protons on the two different naphthalene rings that are spatially close due to the twist around the C1-C1' axis.

Correlation Spectroscopy (COSY) experiments are used to identify scalar-coupled protons, typically those on the same aromatic ring that are two or three bonds apart (²J or ³J coupling). This helps in assigning the protons within each naphthalene ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbon atoms and for confirming the connectivity between the two naphthalene rings and the methoxy group.

Solvent Effects on NMR Spectra

The choice of solvent can significantly influence the NMR spectrum of this compound. Changes in solvent polarity, viscosity, and the potential for specific solute-solvent interactions (e.g., hydrogen bonding with protic solvents or π-stacking with aromatic solvents) can lead to changes in chemical shifts and coupling constants.

A systematic study of solvent effects can provide valuable information about the molecule's conformation and its interactions with the surrounding medium. For instance, a more polar solvent might stabilize a more polar conformation of the molecule, leading to observable changes in the NMR spectrum. Aromatic solvents like benzene-d₆ are known to induce specific chemical shift changes (aromatic solvent-induced shifts, ASIS) due to the formation of weak complexes with the solute, which can help in the assignment of certain proton signals. The chemical shifts of protons and carbons can be sensitive to the solvent environment, and these variations can provide insights into the solute's electronic structure and its interactions.

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. These techniques are sensitive to the functional groups present in the molecule and their local environment. For this compound, IR and Raman spectra would be characterized by several key vibrational bands:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group would appear around 2950-2850 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the naphthalene rings gives rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-O stretching vibrations: The stretching of the aryl-ether C-O bond is expected to produce a strong band in the IR spectrum, typically in the 1275-1200 cm⁻¹ region for the Ar-O stretch and around 1050-1000 cm⁻¹ for the O-CH₃ stretch.

Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Vibrational spectroscopy is also a powerful tool for studying intermolecular interactions. In the solid state, changes in the vibrational frequencies and band shapes compared to the solution phase can indicate the presence of crystal packing forces and specific intermolecular interactions, such as C-H···π interactions.

Advanced Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule. The 1,1'-binaphthyl core is a well-known chromophore and fluorophore. The UV-Vis absorption spectrum of this compound is expected to show intense π-π* transitions characteristic of the naphthalene rings. The position and intensity of these absorption bands are sensitive to the dihedral angle between the two naphthalene rings. As the conjugation between the two rings is dependent on this angle, changes in conformation can lead to shifts in the absorption maxima.

Fluorescence spectroscopy is also a sensitive probe of the molecular environment and conformation. Chiral binaphthyl derivatives are known to exhibit excimer fluorescence, which is highly dependent on the spatial arrangement of the two naphthalene moieties. The study of the fluorescence properties of this compound, including its quantum yield and lifetime, can provide insights into its excited-state dynamics and conformational flexibility.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the crucial dihedral angle between the two naphthalene rings. This would offer a clear picture of the molecule's preferred conformation in the crystalline state.

Advanced Material Science Applications and Supramolecular Chemistry Involving 8 Methoxy 1,1 Binaphthalene

Integration of 8-Methoxy-1,1'-binaphthalene into Chiral Polymeric Materials

The incorporation of this compound moieties into polymer backbones imparts chirality to the macromolecules, leading to materials with unique optical and recognition properties. These chiral polymers are synthesized through various polymerization techniques, with the binaphthyl unit serving as a key determinant of the polymer's stereochemical characteristics.

Another strategy for creating chiral polymers is through the polymerization of binaphthyl-derived diamines with other monomers. For instance, a chiral polymer (P-1) was synthesized by the polymerization of a dialdehyde (B1249045) monomer with (S)-2,2'-dimethoxy-(1,1'-binaphthalene)-3,3'-diamine. This polymer demonstrated a significant "turn-on" fluorescence response upon binding with a specific enantiomer of phenylalaninol. The solubility of such polymers in common organic solvents is a crucial aspect for their processability into films and other forms for various applications.

The thermal stability of these binaphthyl-based polymers is another important characteristic. Thermogravimetric analysis (TGA) has shown that some of these polymers exhibit good thermal stability, with decomposition temperatures influenced by the polymer's molecular weight and the nature of the repeating units.

Below is a table summarizing selected examples of chiral polymers incorporating binaphthyl derivatives, highlighting their synthesis and key properties.

Polymer Name/TypeMonomersPolymerization MethodKey Properties
Chiral Fluorescent PolysulfateR/S-[1,1'-binaphthalene]-2,2'-diol (Binol), propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate), 4,4'-(propane-2,2-diyl)diphenolSulfur Fluoride Exchange PolymerizationAmorphous, fluorescent, good film-forming ability.
Chiral Polymer P-15,5'-((2,5-dibutoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxy-3-(piperidin-1-ylmethyl) benzaldehyde, (S)-2,2'-dimethoxy-(1,1'-binaphthalene)-3,3'-diamineSchiff Base Polycondensation"Turn-on" fluorescence, enantioselective recognition.
Binaphthyl-Aniline-Based Polymer1,1'-binaphthyl-2,2'-diamine derivative, thiophene-containing linkerBuchwald–Hartwig cross-coupling polycondensationOptical activity, potential magneto-optical properties.

Self-Assembly Processes and Supramolecular Architectures

The principles of supramolecular chemistry, which involve the spontaneous association of molecules through non-covalent interactions, have been effectively utilized with this compound derivatives to construct well-defined, higher-order structures. Hydrogen bonding plays a pivotal role in directing the self-assembly of these molecules into predictable and functional architectures.

A remarkable example of this is the self-assembly of binaphthyl-based chromophores appended with bis-urea (biuret) hydrogen-bonding units. These molecules have been shown to spontaneously form hollow, spherical vesicles in organic solvents. The formation of these nanoscale structures is a robust process, driven by the strong and directional nature of the hydrogen bonds between the biuret (B89757) motifs. The inherent chirality of the binaphthyl core is transferred to the supramolecular assembly, resulting in chiroptical properties.

The morphology of the self-assembled structures can be influenced by the solvent used for their preparation. For instance, scanning electron microscopy (SEM) has revealed that while some binaphthyl derivatives form uniform nanospheres from acetone (B3395972) or methanol (B129727) solutions, they can organize into different nanostructures like vesicles or films when cast from a tetrahydrofuran (B95107) (THF) environment. This highlights the delicate balance of intermolecular forces and solvent interactions that govern the self-assembly process.

The introduction of the 8-methoxy group can influence the self-assembly behavior by modifying the electronic nature of the binaphthyl unit and potentially participating in or sterically influencing the hydrogen bonding network. These supramolecular architectures are of interest for applications in areas such as materials science and drug delivery.

The table below provides examples of supramolecular structures formed from binaphthyl derivatives.

Binaphthyl DerivativeFunctional Groups for Self-AssemblyResulting Supramolecular ArchitectureDriving Force
Binaphthyl-based chromophoreBis-urea (biuret)Hollow spheres (vesicles)Hydrogen bonding
Tryptophan on Au(111)α-amino and α-carboxyl groups1D-like chain structuresNon-covalent interactions
Porphyrin derivativesCarboxylic acidDimerHydrogen bonding

Chiral Recognition and Sensing Applications of this compound Scaffolds

The well-defined chiral environment created by the this compound scaffold makes it an excellent platform for the development of sensors capable of distinguishing between enantiomers. This chiral recognition is often achieved by designing host molecules that exhibit selective binding to one enantiomer of a guest molecule over the other, leading to a measurable signal change, most commonly a change in fluorescence intensity.

Fluorescent sensors based on binaphthyl derivatives have been successfully developed for the enantioselective recognition of various chiral molecules, including amino acids and their derivatives. For example, a chiral polymer based on (S)-2,2'-dimethoxy-(1,1'-binaphthalene)-3,3'-diamine exhibited a remarkable "turn-on" fluorescence enhancement in the presence of (D)-phenylalaninol, with a high enantiomeric fluorescence difference ratio. This selectivity is attributed to the specific interactions, such as hydrogen bonding, between the chiral polymer and the guest molecule.

In another example, a fluorescent sensor based on a 1,2,3-triazole-modified H8-BINOL derivative was synthesized and showed high enantioselectivity towards phenylalanine. L-phenylalanine significantly enhanced the fluorescence of the sensor, while D-phenylalanine had a negligible effect. The efficiency of chiral recognition is often quantified by the enantioselective fluorescence enhancement ratio (ef), which is a measure of the difference in the fluorescence response of the sensor to the two enantiomers.

The design of these sensors often involves creating a binding cavity that is complementary in shape and functionality to the target analyte. The binaphthyl unit provides the rigid and chiral framework, while other functional groups are introduced to facilitate binding and signal transduction. The methoxy (B1213986) group at the 8-position can play a role in fine-tuning the electronic properties of the fluorophore and influencing the binding interactions.

The table below summarizes the performance of selected chiral fluorescent sensors based on binaphthyl scaffolds.

SensorAnalyteDetection MethodEnantioselective Fluorescence Enhancement Ratio (ef) / Selectivity
Chiral Polymer P-1Phenylalaninol"Turn-on" fluorescence8.99
1,2,3-Triazole-modified H8-BINOLPhenylalanineFluorescence enhancement104.48
Novel Binaphthyl Amine ProbesL-LysineFluorescence enhancement(L,R)-1: 15.29

Applications in Chiral Separation Technologies

The ability of this compound and its derivatives to engage in stereoselective interactions has led to their use in chiral separation technologies. These technologies are crucial in the pharmaceutical industry, where the separation of racemic mixtures is often required, as enantiomers of a drug can have different pharmacological activities.

One of the primary applications is in high-performance liquid chromatography (HPLC), where binaphthyl-based materials are used as chiral stationary phases (CSPs). Chiral covalent organic frameworks (CCOFs) synthesized from binaphthyl building blocks have shown great promise as CSPs for the separation of racemic drugs. For example, an (R)-BHTP-COF-based CSP successfully separated racemic ibuprofen (B1674241) with high selectivity and resolution. The porous nature and chiral environment of these materials allow for differential interaction with the enantiomers of the analyte, leading to their separation.

Membrane-based separation is another area where chiral binaphthyl-containing materials are being explored. Chiral polymers incorporating binaphthyl units can be fabricated into membranes that exhibit enantioselective transport. This approach offers a potentially energy-efficient alternative to chromatography for large-scale chiral separations. The performance of these membranes depends on the selective interaction between the chiral polymer and one of the enantiomers, which can be a combination of inclusion, steric hindrance, and specific chemical interactions.

The development of new chiral selectors and membrane materials based on the this compound scaffold continues to be an active area of research, driven by the demand for efficient and scalable methods for obtaining enantiomerically pure compounds.

The following table provides examples of chiral separation applications using binaphthyl-based materials.

Separation TechniqueChiral Selector/Stationary PhaseAnalyte(s)Key Findings
High-Performance Liquid Chromatography (HPLC)(R)-BHTP-COFRacemic ibuprofen and other drugsHigh resolution and selectivity (α = 2.32, Rs = 3.39 for ibuprofen).
Membrane SeparationCyclodextrin chiral film on polyethersulfonep-hydroxyphenylglycineEnantiomeric excess of D-p-hydroxyphenylglycine > 60%.
Membrane ExtractionMixed polysaccharide membrane (Cellulose tri(4-methylbenzoate) in cellulose)Mandelic acid, MetoprololMaximum enantiomeric excess of 57.00% for mandelic acid and 47.87% for metoprolol.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 8-Methoxy-1,1'-binaphthalene?

Synthesis typically involves multi-step organic reactions, including Ullmann coupling or Suzuki-Miyaura cross-coupling to form the binaphthalene core. Methoxylation is achieved via nucleophilic substitution or demethylation-protection strategies. For example, enantiomerically pure derivatives are resolved using chiral auxiliaries or kinetic resolution techniques . Post-synthesis, characterization via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is critical to confirm regiochemistry and stereochemistry .

Q. Q2. Which analytical techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : To assign proton and carbon environments, particularly for distinguishing methoxy groups and verifying binaphthalene connectivity .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • UV/Visible Spectroscopy : To study electronic transitions, especially for derivatives with extended conjugation (e.g., 2,7-dimethoxy variants) .
  • X-ray Crystallography : To resolve absolute stereochemistry in chiral derivatives .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in toxicological data for naphthalene derivatives like this compound?

Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure routes. A systematic approach includes:

Risk of Bias Assessment : Evaluate study design (e.g., blinding, sample size) using tools like the ATSDR’s criteria for observational vs. controlled studies .

Confidence Rating : Rate evidence quality based on reproducibility, dose-response consistency, and mechanistic plausibility .

Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 activation) to reconcile in vitro cytotoxicity with in vivo toxicity profiles .

Q. Q4. What strategies optimize the use of this compound in asymmetric catalysis?

Derivatives like 7,7'-dimethyl-1,1'-binaphthalene are chiral ligands in metal-catalyzed reactions. Optimization strategies include:

  • Steric Tuning : Introduce substituents (e.g., tert-butyl or methoxy groups) to enhance enantioselectivity .
  • Electronic Modulation : Fluorinated or electron-withdrawing groups improve catalytic activity in cross-coupling reactions .
  • Hybrid Ligands : Combine binaphthalene scaffolds with phosphine or sulfur donors for diverse coordination geometries .

Q. Q5. How can researchers address challenges in characterizing impurities in this compound samples?

Impurities may arise from incomplete coupling or oxidation. Methodological solutions include:

  • HPLC-MS : To separate and identify trace byproducts .
  • Dynamic NMR : To detect rotamers or conformational isomers in solution .
  • Computational Modeling : Predict impurity structures using DFT calculations paired with experimental MS/MS data .

Methodological Design Questions

Q. Q6. How should toxicological studies for this compound be designed to ensure regulatory relevance?

Follow ATSDR’s framework :

Exposure Routes : Prioritize inhalation and dermal pathways, as naphthalene derivatives are volatile .

Endpoints : Include hepatic, renal, and respiratory outcomes based on naphthalene’s known toxicity .

Species Selection : Use rodents for acute toxicity and in vitro human cell lines (e.g., HepG2) for metabolic studies .

Q. Q7. What computational tools are effective in predicting the physicochemical properties of this compound?

  • LogP Prediction : Use tools like ChemAxon or Molinspiration to estimate hydrophobicity, critical for drug design .
  • TDDFT Calculations : Simulate UV/Vis spectra to validate experimental data and assign electronic transitions .
  • Molecular Dynamics : Model aggregation behavior in solvents, relevant for crystallization studies .

Data Interpretation and Validation

Q. Q8. How can conflicting spectral data (e.g., NMR or UV/Vis) for binaphthalene derivatives be reconciled?

  • Solvent Effects : Check for solvent-induced shifts in NMR or UV spectra .
  • Conformational Analysis : Use variable-temperature NMR to identify dynamic processes .
  • Cross-Validation : Compare with literature data for structurally similar compounds (e.g., 1,1'-binaphthalene-8,8'-diol) .

Q. Q9. What are best practices for ensuring reproducibility in synthetic protocols for chiral binaphthalenes?

  • Chiral Purity : Use enantiomeric excess (ee) analysis via chiral HPLC or circular dichroism .
  • Crystallization Conditions : Optimize solvent polarity and cooling rates to avoid polymorph formation .
  • Batch Documentation : Report catalyst loading, reaction time, and purification steps in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.